molecular formula C18H21N3O4S2 B4746588 ethyl 4-{[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate

ethyl 4-{[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate

Cat. No. B4746588
M. Wt: 407.5 g/mol
InChI Key: IIXDJXOULRMRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate, also known as ESI-09, is a small molecule inhibitor that has been shown to block the activity of epithelial sodium channels (ENaC) in vitro and in vivo. This compound has gained attention in scientific research due to its potential therapeutic applications in treating conditions such as hypertension, cystic fibrosis, and pulmonary edema.

Mechanism of Action

Ethyl 4-{[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate works by blocking the activity of ENaC, which are ion channels found in the epithelial cells of various organs, including the lungs, kidneys, and colon. ENaC play a critical role in regulating salt and water balance in the body, and their overactivity has been linked to various diseases, including hypertension and cystic fibrosis.
Biochemical and Physiological Effects:
ethyl 4-{[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate has been shown to have significant effects on the biochemical and physiological processes in the body. Inhibition of ENaC by ethyl 4-{[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate leads to reduced sodium reabsorption in the kidneys, resulting in increased sodium excretion and reduced blood pressure. In the lungs, ethyl 4-{[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate can improve airway surface hydration and mucus clearance, leading to improved lung function in cystic fibrosis.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has also been shown to be effective in blocking ENaC activity in vitro and in vivo. However, ethyl 4-{[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate has some limitations, including its relatively low potency and selectivity compared to other ENaC inhibitors.

Future Directions

There are several future directions for research on ethyl 4-{[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate. One area of interest is the development of more potent and selective ENaC inhibitors based on the structure of ethyl 4-{[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate. Another area of interest is the investigation of the therapeutic potential of ethyl 4-{[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate in other diseases, such as pulmonary edema and acute respiratory distress syndrome. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of ethyl 4-{[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate on ENaC activity and its downstream physiological effects.

Scientific Research Applications

Ethyl 4-{[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that ethyl 4-{[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate can inhibit ENaC activity in a dose-dependent manner. In vivo studies have shown that ethyl 4-{[({4-[(ethylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate can reduce blood pressure in hypertensive rats and improve lung function in a mouse model of cystic fibrosis.

properties

IUPAC Name

ethyl 4-[[4-(ethylsulfamoyl)phenyl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-3-19-27(23,24)16-11-9-15(10-12-16)21-18(26)20-14-7-5-13(6-8-14)17(22)25-4-2/h5-12,19H,3-4H2,1-2H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXDJXOULRMRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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